molecular formula C6H5Br2NO2 B1585694 3,5-Dibromo-4-methoxypyridine 1-oxide CAS No. 650140-84-4

3,5-Dibromo-4-methoxypyridine 1-oxide

Cat. No. B1585694
M. Wt: 282.92 g/mol
InChI Key: KAYQEYHOGFRTAL-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxypyridine 1-oxide is a chemical compound with the molecular formula C6H5Br2NO2 . It has a molecular weight of 282.92 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-4-methoxypyridine 1-oxide is 1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dibromo-4-methoxypyridine 1-oxide are not provided in the search results. For detailed information on the chemical reactions, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-methoxypyridine 1-oxide is a solid compound . It should be stored in an inert atmosphere at room temperature . .

Scientific Research Applications

Directive Influence in Nitration Reactions

3,5-Dibromo-4-methoxypyridine 1-oxide demonstrates significant directive influence in nitration reactions. The presence of the N-oxide group notably affects the position of nitro group introduction in the pyridine nucleus, as observed in the nitration of derivatives of pyridine N-oxide. This property is crucial for specific chemical syntheses where the position of functional groups is critical (Hertog, Ammers, & Schukking, 2010).

Coordination Polymer Formation

The compound has been shown to react with various silver(I) salts, leading to the formation of 1-D coordination polymers. In these polymers, 3,5-Dibromo-4-methoxypyridine 1-oxide serves as a bridging ligand, a role that could be valuable in the development of new materials with specific electronic or optical properties (Puttreddy & Steel, 2014).

Role in Electrochemical Studies

This compound has been studied in polarographic analysis, demonstrating distinct reduction waves in various pH ranges. Its electrochemical behavior is significant in understanding the electron transfer processes in complex organic molecules, which can have implications in fields like sensor technology and electrocatalysis (Katiyar, Lalithambika, & Shukla, 1972).

Reactivity Towards Sulphuryl Chloride

3,5-Dibromo-4-methoxypyridine 1-oxide's reactivity with sulphuryl chloride has been explored, revealing the formation of chloro-dibromopyridine compounds. This reactivity is useful in synthetic chemistry for the preparation of specific pyridine derivatives with potential applications in various fields including pharmaceuticals and materials science (Hertog & Hoogzand, 2010).

Role in Coordination Chemistry

It plays a role in the formation of coordination polymers with metal ions. This aspect is significant in the field of coordination chemistry, where it can contribute to the synthesis of novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation technologies (Mautner et al., 2019).

Safety And Hazards

The compound has a GHS07 signal word, indicating a warning . Hazard statements include H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for the use and study of 3,5-Dibromo-4-methoxypyridine 1-oxide are not explicitly mentioned in the search results. For potential future applications and research directions, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .

properties

IUPAC Name

3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQEYHOGFRTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[N+](C=C1Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382800
Record name 3,5-Dibromo-4-methoxypyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methoxypyridine 1-oxide

CAS RN

650140-84-4
Record name 3,5-Dibromo-4-methoxypyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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